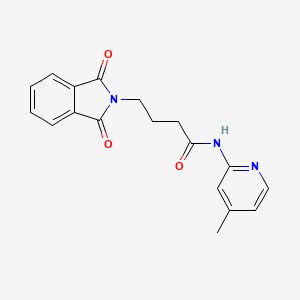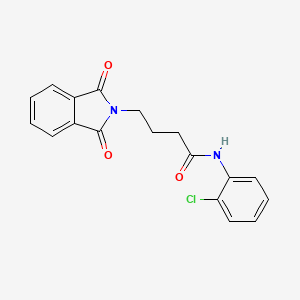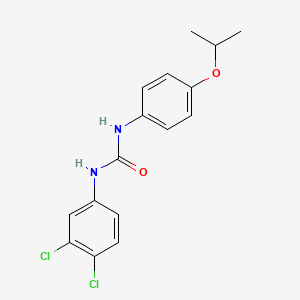
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine
Übersicht
Beschreibung
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine, also known as CDP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDP is a heterocyclic compound that contains a pyrrolidine ring and a benzoyl group. It has been found to have potential applications in various fields such as drug discovery, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). These enzymes are involved in the production of inflammatory mediators and the breakdown of neurotransmitters, respectively.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has several advantages as a research tool. It is easy to synthesize and purify, and it has a long shelf life. It is also relatively stable under normal laboratory conditions. However, this compound has some limitations as well. It is highly reactive and can react with nucleophiles such as water and amines. Therefore, it should be handled with care and stored in a dry and inert environment.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. This compound can also be used as a starting material for the synthesis of new heterocyclic compounds with potential medicinal properties. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to have potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-8-6-10(14)9(13)5-7(8)11(16)15-3-1-2-4-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOOQKRRKQQTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)
![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)


![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)

![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)